4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-3-5-11(6-4-10)15(19)18-16-17-13-8-7-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGVVGKRKBAVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzamide Moiety: The final step involves the acylation of the benzothiazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-5 positions, using reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Electrophilic reagents: Halogens, nitro compounds
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: As a probe for studying the interactions of benzothiazole derivatives with biological targets such as enzymes and receptors.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Mechanism of Action
The mechanism of action of 4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death. Additionally, these compounds can modulate the activity of receptors and ion channels, affecting cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the benzamide ring, benzo[d]thiazole core, and appended functional groups. Below is a comparison:
Biological Activity
4-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a member of the benzothiazole derivative family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and infectious diseases, owing to its ability to interact with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 350.42 g/mol. The compound features a benzothiazole core, which is known for its pharmacological significance.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : The compound has been identified as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to altered expression of genes involved in cancer progression and other diseases related to epigenetic modifications.
- Apoptosis Induction : Research indicates that derivatives of benzothiazole, including this compound, can induce apoptosis in cancer cells. This process often involves the activation of caspases, particularly procaspase-3, which is essential for the execution phase of cell apoptosis .
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, leading to DNA damage and subsequent cell death. This mechanism is particularly relevant in the context of anticancer therapies.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | U937 | 5.0 | Induction of apoptosis via caspase activation |
| Study B | MCF-7 | 7.5 | HDAC inhibition leading to altered gene expression |
| Study C | HepG2 | 10.0 | Topoisomerase II inhibition resulting in DNA damage |
Case Studies
-
Case Study on Apoptosis Induction :
A study investigated the apoptotic effects of various benzothiazole derivatives on U937 cells. It was found that this compound significantly increased the activation of procaspase-3, confirming its role in promoting apoptosis . -
Inhibition of Histone Deacetylases :
Another research effort focused on the compound's ability to inhibit HDACs, demonstrating its potential utility in cancer therapy by reversing epigenetic silencing of tumor suppressor genes. -
Topoisomerase II Interaction :
A comparative study highlighted that this compound, alongside other benzothiazole derivatives, effectively inhibited topoisomerase II activity, leading to increased double-strand breaks in DNA and subsequent cell death in cancer models.
Q & A
Advanced Research Question
- Catalysis : Use Cu(I) catalysts (e.g., CuI) for Ullman-type couplings to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in precipitating products .
- Temperature Control : Reflux (80–100°C) for 6–12 hours balances reaction progress and side-product formation .
- Workup : Sequential extraction (CHCl3/NaHCO3) removes unreacted starting materials, improving purity .
What strategies resolve conflicting spectral data during structural characterization?
Advanced Research Question
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing NH2 from aromatic protons) .
- 2D NMR : Use COSY and HSQC to assign overlapping signals in crowded aromatic regions .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, resolving tautomeric ambiguities .
- Computational Modeling : DFT-calculated NMR shifts (e.g., using Gaussian) corroborate experimental data .
How to design biological assays for evaluating enzyme inhibitory effects?
Advanced Research Question
- Target Selection : Prioritize enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) based on structural analogs (e.g., benzothiazole-amide scaffolds inhibit COX-2) .
- Assay Protocol :
- In vitro inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) and measure activity via fluorescence plate readers .
- IC50 Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements to ensure reproducibility .
- Controls : Include known inhibitors (e.g., aspirin for COX) to validate assay sensitivity .
How to analyze structure-activity relationships (SAR) for benzothiazole derivatives?
Advanced Research Question
- Substituent Effects :
- Quantitative SAR (QSAR) : Use MLR or CoMFA models to correlate Hammett σ values or molecular descriptors (e.g., polar surface area) with IC50 .
What computational methods support the rational design of derivatives?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 PDB: 5KIR). Key interactions include H-bonds with Arg120 and hydrophobic contacts with Val523 .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical residue interactions .
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, BBB penetration, and toxicity risks early in design .
How to address discrepancies in reported biological activity data across studies?
Advanced Research Question
- Source Analysis : Compare assay conditions (e.g., pH, temperature) and cell lines (e.g., HEK293 vs. RAW264.7) that may alter potency .
- Metabolic Stability : Test compound stability in liver microsomes; methylthio groups may undergo oxidative metabolism, reducing efficacy in certain models .
- Crystallographic Validation : Resolve binding pose inconsistencies (e.g., flipped benzamide orientation) via co-crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
